N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide
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Overview
Description
N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide is a synthetic organic compound with the molecular formula C19H20IN3O2 . This compound is characterized by the presence of an iodine atom, a piperidine ring, and a nicotinamide moiety, making it a unique structure in the realm of organic chemistry.
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in the synthesis of this compound.
Scientific Research Applications
N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets due to its unique structure.
Medicine: Explored for its potential therapeutic properties, although specific applications in medicine require further research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide involves its interaction with specific molecular targets. The iodine atom and piperidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential effects and applications .
Comparison with Similar Compounds
N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}nicotinamide can be compared with other similar compounds, such as:
N-{4-iodo-2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a nicotinamide moiety.
This compound derivatives: Variations in the substituents on the piperidine ring or the nicotinamide moiety.
Properties
Molecular Formula |
C19H20IN3O2 |
---|---|
Molecular Weight |
449.3g/mol |
IUPAC Name |
N-[4-iodo-2-(4-methylpiperidine-1-carbonyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H20IN3O2/c1-13-6-9-23(10-7-13)19(25)16-11-15(20)4-5-17(16)22-18(24)14-3-2-8-21-12-14/h2-5,8,11-13H,6-7,9-10H2,1H3,(H,22,24) |
InChI Key |
KRFRBCORUSJVIH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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